molecular formula C12H24N2O B13736874 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol CAS No. 36060-61-4

2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol

Cat. No.: B13736874
CAS No.: 36060-61-4
M. Wt: 212.33 g/mol
InChI Key: MTEKQDXWVXZMDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of acrylic acid esters with 2-mercaptoacetamide under specific reaction conditions . This process results in the formation of the desired imidazoline derivative.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms of imidazoline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve the use of acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazoline derivatives .

Scientific Research Applications

2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with biological membranes and proteins. Its surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This interaction can affect various molecular targets and pathways, making it useful in a range of applications from drug delivery to industrial processes.

Comparison with Similar Compounds

Uniqueness: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .

Properties

CAS No.

36060-61-4

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15/h15H,2-11H2,1H3

InChI Key

MTEKQDXWVXZMDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NCCN1CCO

physical_description

Liquid

Origin of Product

United States

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